N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide
Description
N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide is a compound that combines the structural features of adamantane and a substituted phenyl group Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the substituted phenyl group introduces additional functional properties
Properties
IUPAC Name |
N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-11(16-3-2-15(22)7-17(16)23)20-21-18(24)19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14,22-23H,4-6,8-10H2,1H3,(H,21,24)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOXOQVOAIOCIT-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C12CC3CC(C1)CC(C3)C2)C4=C(C=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C12CC3CC(C1)CC(C3)C2)/C4=C(C=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide typically involves the reaction of adamantanecarboxylic acid with a substituted phenylamine. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product. Common reagents used in this synthesis include dehydrating agents and reducing agents to facilitate the formation and stabilization of the imine intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under appropriate conditions.
Reduction: The imine group can be reduced to an amine using reducing agents.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the imine group would yield an amine derivative .
Scientific Research Applications
N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, while the substituted phenyl group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dihydroxyphenyl)ethanone: Shares the phenolic structure but lacks the adamantane moiety.
N-[(E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl]-N-benzylacetamide: Contains an adamantane moiety but differs in the substituents on the phenyl group.
Uniqueness
N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide is unique due to the combination of the adamantane structure with a substituted phenyl group. This combination imparts both stability and functional versatility, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
